![molecular formula C20H21N3O4S B11163305 4-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11163305.png)
4-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the trimethoxyphenyl group reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Formation of the Pyridine Ring: The pyridine ring can be synthesized separately and then attached to the thiazole core through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyridine-thiazole intermediate with the carboxamide group, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyridine and thiazole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and borane (BH₃).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridine and thiazole rings. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or BH₃ in tetrahydrofuran (THF).
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 4-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. For instance:
- In vitro Studies : Various thiazole derivatives have shown promising results against several cancer cell lines. A study highlighted the synthesis of thiazole derivatives that displayed high percent growth inhibition against breast cancer cell lines (MCF7) and others like OVCAR-8 and NCI-H40 . These findings suggest that the thiazole moiety is crucial for anticancer activity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria:
- Antimicrobial Testing : Research indicates that certain thiazole derivatives exhibit substantial antimicrobial activity. For example, derivatives similar to the target compound were tested against various pathogens and showed significant inhibition rates . This positions them as candidates for further development in combating drug-resistant infections.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega focused on the design and synthesis of thiazole compounds related to this compound. The synthesized compounds were subjected to anticancer assays against various cell lines. Results indicated that certain derivatives achieved over 80% growth inhibition in aggressive cancer types .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against a panel of bacterial strains. The study utilized a turbidimetric method to measure growth inhibition and reported that some compounds exhibited MIC values lower than traditional antibiotics . This underscores the potential of such compounds in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(3-methylpyridin-2-yl)-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the trimethoxyphenyl group, which may result in different biological activity and chemical properties.
4-methyl-N-(2-pyridyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide: Lacks the methyl and pyridine groups, which may affect its reactivity and applications.
Uniqueness
The presence of the trimethoxyphenyl group, along with the specific substitution pattern on the thiazole and pyridine rings, makes 4-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide unique. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
The compound 4-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activities based on recent research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These values indicate that the compound can inhibit cell growth effectively at micromolar concentrations.
The anticancer mechanism is thought to involve the inhibition of key enzymes and pathways involved in cell proliferation. For example, thiazole derivatives have been reported to inhibit Aurora-A kinase activity, which plays a crucial role in mitosis. The compound's ability to disrupt microtubule dynamics may also contribute to its cytotoxic effects .
Antimicrobial Activity
In addition to its anticancer properties, this thiazole derivative has demonstrated antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant inhibition against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies and Research Findings
Several case studies have explored the biological activities of thiazole derivatives:
- Study on Anticancer Properties : A study conducted by Wang et al. evaluated a series of thiazole-based compounds for their anticancer activity against several cell lines, revealing that modifications in substituents significantly affected their potency .
- Antimicrobial Assessment : Research by Liu et al. focused on synthesizing new thiazole derivatives and assessing their antimicrobial efficacy against gram-positive and gram-negative bacteria . The results indicated promising activity comparable to standard antibiotics.
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-11-7-6-8-21-18(11)23-19(24)17-12(2)22-20(28-17)13-9-14(25-3)16(27-5)15(10-13)26-4/h6-10H,1-5H3,(H,21,23,24) |
InChI Key |
PMXZQRPHHOAFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(N=C(S2)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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